2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Overview
Description
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfurThe presence of both amino and nitrile functional groups in its structure makes it a versatile building block for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Another method is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production. The use of readily available starting materials and the relatively straightforward reaction conditions make these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolic pathways. In medicinal applications, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .
Comparison with Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitrile: A closely related compound with similar structural features.
2-Aminothiophene: A simpler analog that lacks the nitrile group.
4-Oxo-4,5-dihydrothiophene-3-carbonitrile: A compound that lacks the amino group.
Uniqueness: 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials .
Properties
IUPAC Name |
2-amino-4-oxothiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMKCUPJOUMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(S1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543496 | |
Record name | 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100557-26-4 | |
Record name | 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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